3-Cyclobutoxypropanoic acid
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Overview
Description
3-Cyclobutoxypropanoic acid is an organic compound that belongs to the class of carboxylic acids. It features a cyclobutyl group attached to a propanoic acid moiety through an ether linkage. This compound is of interest due to its unique structure, which combines the properties of both cyclic ethers and carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclobutoxypropanoic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutanol with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclobutanol attacks the bromine atom of 3-bromopropanoic acid, forming the ether linkage.
Another method involves the esterification of cyclobutanol with 3-chloropropanoic acid, followed by hydrolysis to yield the desired carboxylic acid. This method typically requires an acid catalyst such as sulfuric acid and elevated temperatures to drive the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by hydrolysis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide and water under harsh conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the cyclobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylate salts or carbon dioxide and water.
Reduction: 3-Cyclobutoxypropanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3-Cyclobutoxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-cyclobutoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ether linkage and cyclobutyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxypropanoic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
3-Cyclopentyloxypropanoic acid: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
3-Butoxypropanoic acid: Similar structure but with a butyl group instead of a cyclobutyl group.
Uniqueness
3-Cyclobutoxypropanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12O3 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-cyclobutyloxypropanoic acid |
InChI |
InChI=1S/C7H12O3/c8-7(9)4-5-10-6-2-1-3-6/h6H,1-5H2,(H,8,9) |
InChI Key |
BQKXTVMOTPRSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCCC(=O)O |
Origin of Product |
United States |
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